molecular formula C15H19N3OS B14737744 Acetamide, 2-(diethylamino)-N-(4-phenyl-2-thiazolyl)- CAS No. 5039-17-8

Acetamide, 2-(diethylamino)-N-(4-phenyl-2-thiazolyl)-

Cat. No.: B14737744
CAS No.: 5039-17-8
M. Wt: 289.4 g/mol
InChI Key: DGGZBMFESMPPMW-UHFFFAOYSA-N
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Description

Acetamide, 2-(diethylamino)-N-(4-phenyl-2-thiazolyl)- is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a diethylamino group and a phenyl group attached to the thiazole ring, making it a unique and versatile molecule in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, 2-(diethylamino)-N-(4-phenyl-2-thiazolyl)- typically involves the reaction of 4-phenyl-2-thiazolylamine with diethylamine and acetic anhydride. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of Acetamide, 2-(diethylamino)-N-(4-phenyl-2-thiazolyl)- may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and cost-effectiveness, often employing continuous flow reactors and automated purification systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Acetamide, 2-(diethylamino)-N-(4-phenyl-2-thiazolyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The thiazole ring can undergo substitution reactions, where different substituents replace the existing groups on the ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkyl halides, and other electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amine derivatives. Substitution reactions can result in various substituted thiazole derivatives.

Scientific Research Applications

Acetamide, 2-(diethylamino)-N-(4-phenyl-2-thiazolyl)- has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Acetamide, 2-(diethylamino)-N-(4-phenyl-2-thiazolyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Acetamide, 2-(dimethylamino)-N-(4-phenyl-2-thiazolyl)-
  • Acetamide, 2-(diethylamino)-N-(4-methyl-2-thiazolyl)-
  • Acetamide, 2-(diethylamino)-N-(4-phenyl-2-oxazolyl)-

Uniqueness

Acetamide, 2-(diethylamino)-N-(4-phenyl-2-thiazolyl)- stands out due to its unique combination of functional groups and the thiazole ring structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

5039-17-8

Molecular Formula

C15H19N3OS

Molecular Weight

289.4 g/mol

IUPAC Name

2-(diethylamino)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide

InChI

InChI=1S/C15H19N3OS/c1-3-18(4-2)10-14(19)17-15-16-13(11-20-15)12-8-6-5-7-9-12/h5-9,11H,3-4,10H2,1-2H3,(H,16,17,19)

InChI Key

DGGZBMFESMPPMW-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC(=O)NC1=NC(=CS1)C2=CC=CC=C2

Origin of Product

United States

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